Terfenadine N-Oxide

描述

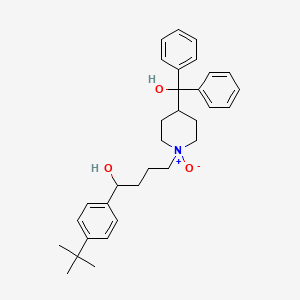

Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Terfenadine was eventually replaced by fexofenadine due to concerns over cardiac arrhythmias. This compound retains the core structure of terfenadine but includes an additional oxygen atom bonded to the nitrogen, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For terfenadine N-Oxide, common oxidizing agents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction is usually carried out under mild conditions with the presence of catalysts such as rhenium-based catalysts or titanium silicalite (TS-1) in methanol .

Industrial Production Methods: Industrial production of this compound would likely follow similar oxidation processes, optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. Safety and environmental considerations are also critical in industrial settings, ensuring that the processes are both safe and sustainable.

化学反应分析

Types of Reactions: Terfenadine N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

Substitution: N-oxide groups can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate, urea-hydrogen peroxide adduct.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Higher-order N-oxides.

Reduction: Terfenadine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Properties of N-Oxides

N-Oxides, including terfenadine N-Oxide, are significant in medicinal chemistry as they often enhance the pharmacological profile of compounds. The N-Oxide functional group can improve water solubility, alter membrane permeability, and provide unique redox properties that are crucial for drug targeting and cytotoxicity .

Synthesis and Mechanism

The synthesis of this compound involves oxidation processes that convert the parent compound into its N-Oxide form. This transformation can affect its interaction with biological targets, potentially modifying its therapeutic effects and side effects .

Cancer Therapy

Recent studies have highlighted the potential of terfenadine derivatives, including N-Oxide forms, as selective inhibitors of cytochrome P450 2J2 (CYP2J2), an enzyme implicated in cancer progression. Research indicates that these inhibitors can significantly reduce the production of epoxyeicosatrienoic acids (EETs), which are known to promote neoplastic phenotypes in carcinoma cells .

Case Study: In Vitro and In Vivo Efficacy

A study demonstrated that specific inhibitors derived from terfenadine effectively attenuated tumor growth in established human carcinoma cell lines. The findings suggest that these compounds could represent a novel class of therapeutic agents for cancer treatment, particularly in targeting CYP2J2-related pathways .

| Compound | IC50 (µM) | EET Production Reduction (%) | Cancer Cell Line Tested |

|---|---|---|---|

| Compound 4 | 0.4 | 60% | Tca-8113 |

| Compound 5 | 0.4 | 60% | Tca-8113 |

| Compound 11 | 0.4 | 60% | Tca-8113 |

Antimicrobial Activity

Terfenadine has been repurposed for its antimicrobial properties against various pathogens. High-throughput screening revealed that terfenadine exhibits activity against Staphylococcus aureus and other Gram-positive bacteria .

Mechanism of Action

The antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This dual action makes this compound a candidate for further development in treating bacterial infections .

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. A recent study evaluated a novel N-Oxide derivative for its anti-inflammatory activity against Cutibacterium acnes, the bacterium responsible for acne vulgaris. The compound demonstrated significant antimicrobial activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL and reduced inflammatory markers in vivo .

作用机制

Terfenadine N-Oxide exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The N-oxide group may influence the compound’s affinity for the H1-receptor and its overall pharmacokinetic profile .

相似化合物的比较

Terfenadine: The parent compound, primarily used as an antihistamine.

Fexofenadine: The active metabolite of terfenadine, known for its improved safety profile.

Astemizole: Another H1-receptor antagonist with a similar structure and function.

Uniqueness: Terfenadine N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and interactions with biological systems. This modification can potentially reduce the risk of cardiac arrhythmias associated with terfenadine while retaining its antihistamine efficacy .

生物活性

Terfenadine N-Oxide is a metabolite of the antihistamine terfenadine, which has been extensively studied for its pharmacological properties and biological activity. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and potential toxicities, supported by relevant research findings and case studies.

1. Overview of Terfenadine and Its Metabolites

Terfenadine is an H1 receptor antagonist primarily used to treat allergic conditions. It is metabolized in the liver to its active form, fexofenadine, primarily through cytochrome P450 3A4 enzymes. Terfenadine itself has been associated with cardiotoxic effects at higher doses, leading to its withdrawal from the market in many countries due to safety concerns.

Table 1: Metabolism of Terfenadine

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Terfenadine | Prodrug | Antihistaminic |

| Fexofenadine | Active metabolite | Antihistaminic, minimal CNS effects |

| This compound | Oxidative metabolism | Potentially cardiotoxic; effects under investigation |

This compound exhibits various biological activities that can be attributed to its structural properties. Research indicates that it may influence multiple ion channels and neurotransmitter systems:

- Potassium Channel Blockade : Similar to terfenadine, this compound may block potassium channels (specifically hERG channels), which can lead to alterations in cardiac action potentials and potentially prolong QT intervals .

- Calcium Dynamics : Studies have shown that terfenadine affects calcium signaling in cardiomyocytes, inhibiting calcium influx through L-type voltage-sensitive calcium channels .

3. Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolic pathways. The compound is generally formed through oxidative processes involving cytochrome P450 enzymes:

- Absorption : Terfenadine has an oral bioavailability of approximately 70%, with significant first-pass metabolism leading to variable plasma concentrations of its metabolites .

- Half-Life : The half-life of terfenadine is about 3.5 hours, but this may vary based on individual metabolic rates and enzyme activity levels .

4. Therapeutic Effects and Case Studies

Research has evaluated the therapeutic potential of this compound in various contexts:

- Cardiac Effects : In animal models, terfenadine has shown protective effects against ischemia-reperfusion injury by altering cardiac action potentials and reducing arrhythmias . A study involving rats demonstrated that terfenadine prolonged the QT interval in a dose-dependent manner while also affecting heart rate dynamics .

- Antimicrobial Properties : Emerging studies have explored the potential antimicrobial properties of N-oxide derivatives. For instance, new compounds containing N-oxide structures have shown selective antimicrobial activity against pathogens like Cutibacterium acnes, indicating a broader therapeutic scope for related compounds .

5. Toxicity and Safety Concerns

Despite its therapeutic benefits, this compound raises safety concerns due to its potential cardiotoxicity:

- QT Interval Prolongation : The blockade of potassium channels can lead to significant QT interval prolongation, increasing the risk of torsades de pointes and other arrhythmias .

- Drug Interactions : Terfenadine's metabolism can be inhibited by various drugs (e.g., azole antifungals), leading to increased plasma levels and heightened risk of adverse effects .

属性

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDFVVYPNXXEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634901-83-0 | |

| Record name | 1-((4RS)-4-(4-(1,1-Dimethylethyl)phenyl)-4-hydroxybutyl)-4-(hydroxydiphenylmethyl)piperidine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634901830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634901-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4RS)-4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)-4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQB8G2S2RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。